3-Methoxypropionitrile
Overview
Description
3-Methoxypropionitrile is a chemical compound that has been the subject of various studies due to its relevance in organic synthesis and potential applications in the synthesis of pharmaceuticals and other biologically active compounds. The compound has been explored for its reactivity and as an intermediate in the synthesis of complex molecules .
Synthesis Analysis
The synthesis of 3-methoxypropionitrile and its derivatives has been approached through different methods. One study describes a novel synthetic route to 3-phenoxyphenylmethoxypropionitrile, which is synthesized from 3-phenoxybenzyl alcohol and acrylonitrile . Another study reports the synthesis of 3-hydroxypropionitrile, an important intermediate, which can be used in the synthesis of antitumor medicine cyclophosphamide, as well as cardiovascular drugs like propranolol and segontin .
Molecular Structure Analysis
The molecular structure of 3-methoxypropionitrile has been characterized using various spectroscopic techniques. The microwave spectrum of the compound reveals the presence of only one rotational isomer, the fully-trans form, with specific rotational and centrifugal distortion constants . Additionally, the molecular conformation and vibrational and electronic transitions of related compounds have been studied using density functional theory (DFT) and time-dependent DFT (TD-DFT) approaches .
Chemical Reactions Analysis
3-Methoxypropionitrile undergoes various chemical reactions, forming different products depending on the reactants and conditions. For instance, the reaction with acetamidine leads to the formation of pyrimidopyrimidine via a novel reaction pathway involving several key intermediates . Another reaction involving 3-methoxypropionitrile derivatives with amidines yields pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methoxypropionitrile have been studied, including its volumetric behavior in mixtures with water near the upper critical solution temperature (UCST). The excess volume of the mixture was measured to verify theoretical critical exponents and to analyze the scaling equation of state . Additionally, the spectroscopic properties of related compounds have been examined, providing insights into their vibrational wavenumbers, NMR chemical shifts, and absorption wavelengths .
Scientific Research Applications
Volumetric Behavior in Mixtures : It's studied for its volumetric behavior when mixed with water, particularly near the upper critical solution temperature. Such studies are crucial for understanding the properties of chemical mixtures in different conditions (Łuszczyk, 1988).
Use in Dye-Sensitized Solar Cells : 3-Methoxypropionitrile is used in the formation of organogels with graphene oxide, which are then employed as quasi-solid state electrolytes in dye-sensitized solar cells. This demonstrates its potential in renewable energy technologies (Neo & Ouyang, 2013).
Microwave Spectroscopy : Its microwave spectrum has been investigated, which is significant for understanding its molecular structure and behavior (Lowe & Kewley, 1976).
Influence on Redox Behavior in Solar Cells : Research has explored its role in affecting the redox behavior of iodide ions in dye-sensitized solar cells, indicating its impact on photovoltaic performance (Cheng-wu et al., 2005).
Electrolytes for Solar Cells : It is used as an electrolyte solvent in Dye Sensitized Solar Cells, with a focus on long-term stability and efficiency (Latini et al., 2014).
Phase Transition Extraction : The effect of additives like NaCl on the phase separation of 3-methoxypropionitrile and water is studied, which is important for chemical engineering processes (Arce et al., 2008).
In Supercapacitors : It is investigated as a co-solvent for ethylene carbonate in supercapacitors, enhancing performance and safety in a wide temperature range (Perricone et al., 2013).
Vapour-Liquid Equilibria Study : Its behavior in vapour-liquid equilibria, particularly with water, is studied, providing insights into its properties under varying conditions (Łuszczyk, 2002).
In Acetalation Mechanism : Its role in the acetalation mechanism of 2-formyl-3-methoxypropionitrile is researched, which is relevant for the production of certain compounds (Tanaka et al., 1978).
Synthesis of Medical Intermediates : It is also an important intermediate in the synthesis of various medicines and pesticides (Shen, 2005).
Safety And Hazards
3-Methoxypropionitrile is considered hazardous. It is a combustible liquid and causes serious eye irritation . Safety measures include washing thoroughly after handling, keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
properties
IUPAC Name |
3-methoxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-6-4-2-3-5/h2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWFYDWAMOKVSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026851 | |
Record name | 3-Methoxypropionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypropionitrile | |
CAS RN |
110-67-8 | |
Record name | 3-Methoxypropionitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanenitrile, 3-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxypropionitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61486 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methoxypropionitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4090 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Propanenitrile, 3-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methoxypropionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxypropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Methoxypropanenitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSG4JV9XFA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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